

Spectroscopic Elucidation of 2,3-Dimethyl-5-nitro-2H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,3-Dimethyl-5-nitro-2H-indazole*

Cat. No.: *B1490709*

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic data for **2,3-Dimethyl-5-nitro-2H-indazole**, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the limited availability of public domain spectroscopic data for this specific isomer, this document will leverage comprehensive data from its closely related constitutional isomer, 2,3-Dimethyl-6-nitro-2H-indazole, to provide a thorough interpretation and predictive analysis. This approach allows for a robust exploration of the spectroscopic principles and techniques applicable to this class of compounds.

Molecular Structure and Isomeric Considerations

2,3-Dimethyl-5-nitro-2H-indazole and its 6-nitro isomer share the same molecular formula, $C_9H_9N_3O_2$, and molecular weight of 191.19 g/mol .^[1] The key distinction lies in the position of the nitro (-NO₂) group on the benzene ring of the indazole core. This seemingly minor structural change has a significant impact on the electronic environment of the molecule, leading to distinct and predictable differences in their spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed molecular map can be constructed.

¹H NMR Spectroscopy: A Comparative Analysis

While experimental ^1H NMR data for **2,3-Dimethyl-5-nitro-2H-indazole** is not readily available in the public domain, a detailed spectrum for the 6-nitro isomer provides a solid foundation for interpretation and prediction.

Table 1: ^1H NMR Data of 2,3-Dimethyl-6-nitro-2H-indazole

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.51	s	1H	H-7
7.93	d	1H	H-5
7.73	d	1H	H-4
4.14	s	3H	N-CH ₃
2.67	s	3H	C-CH ₃

Solvent: DMSO-d₆,
Frequency: 400
MHz[2][3]

Interpretation of the 6-nitro Isomer Spectrum:

- The downfield singlet at 8.51 ppm is assigned to H-7, significantly deshielded by the anisotropic effect of the adjacent nitro group.
- The two doublets at 7.93 ppm and 7.73 ppm correspond to the ortho-coupled H-5 and H-4 protons on the benzene ring.
- The singlets at 4.14 ppm and 2.67 ppm are readily assigned to the N-methyl and C-methyl protons, respectively. The N-methyl protons are typically more deshielded due to the direct attachment to the electronegative nitrogen atom.

Predicted ^1H NMR Spectrum for **2,3-Dimethyl-5-nitro-2H-indazole**:

The shift in the nitro group's position from C-6 to C-5 would induce predictable changes in the aromatic region of the ^1H NMR spectrum.

- H-4: This proton would experience the most significant deshielding due to its ortho position relative to the electron-withdrawing nitro group, likely appearing as a doublet at a very downfield chemical shift.
- H-6: This proton, also ortho to the nitro group, would be similarly deshielded and appear as a doublet.
- H-7: This proton, now meta to the nitro group, would be less deshielded compared to H-4 and H-6 and would appear as a doublet.

The methyl signals are expected to remain as singlets with similar chemical shifts to the 6-nitro isomer.

¹³C NMR Spectroscopy

While experimental ¹³C NMR data is not available, the predicted chemical shifts provide insight into the carbon environment.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom	Predicted δ (ppm) for 5-nitro isomer	Predicted δ (ppm) for 6-nitro isomer
C3	~140	~139
C3a	~122	~121
C4	~118	~115
C5	~142 (C-NO ₂)	~119
C6	~116	~145 (C-NO ₂)
C7	~120	~110
C7a	~148	~147
N-CH ₃	~35	~35
C-CH ₃	~12	~12

The most notable difference would be the chemical shift of the carbon atom directly attached to the nitro group (ipso-carbon), which is significantly deshielded.

Experimental Protocol for NMR Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a standard one-pulse ^1H spectrum.
 - Optimize the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
 - Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Use a wider spectral width (e.g., 0-200 ppm).
 - A larger number of scans will be necessary due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.^[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Key IR Absorptions for Nitro-Indazole Derivatives

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium-Weak	Aromatic C-H stretch
~2950-2850	Weak	Aliphatic C-H stretch (CH ₃)
~1600-1450	Medium-Strong	Aromatic C=C stretch
~1550-1500	Strong	Asymmetric NO ₂ stretch
~1350-1300	Strong	Symmetric NO ₂ stretch
~1200-1000	Medium	C-N stretch

The most characteristic peaks for **2,3-Dimethyl-5-nitro-2H-indazole** in an IR spectrum would be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group. The exact positions of these bands can be influenced by the electronic environment of the aromatic ring.

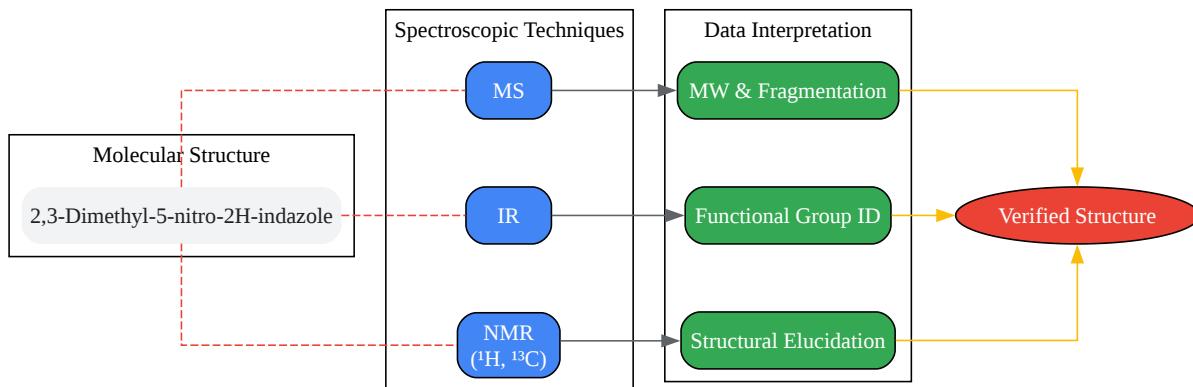
Experimental Protocol for IR Data Acquisition (ATR)

- Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Record a background spectrum of the clean ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Record the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
- Data Processing: The software automatically performs a background subtraction to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural confirmation.

Expected Mass Spectrum for **2,3-Dimethyl-5-nitro-2H-indazole**:


- Molecular Ion (M^+): A prominent peak at $m/z = 191$, corresponding to the molecular weight of the compound.
- Key Fragmentation Pathways:
 - Loss of NO_2 : A significant fragment at $m/z = 145$, resulting from the loss of the nitro group (46 Da).
 - Loss of a methyl radical: A fragment at $m/z = 176$ from the loss of a CH_3 group (15 Da).
 - Loss of HCN: Fragmentation of the indazole ring can lead to the loss of HCN (27 Da).

The fragmentation pattern can be complex, but these primary losses are expected to be prominent features in the electron ionization (EI) mass spectrum.

Experimental Protocol for MS Data Acquisition (EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
- Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pathway consistent with the expected structure.

Visualization of Molecular Structure and Spectroscopic Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **2,3-Dimethyl-5-nitro-2H-indazole**.

Conclusion

The comprehensive spectroscopic analysis of **2,3-Dimethyl-5-nitro-2H-indazole**, while challenged by the limited public availability of its data, can be effectively approached through a comparative study with its 6-nitro isomer. The principles of NMR, IR, and MS, coupled with a predictive understanding of substituent effects, provide a powerful toolkit for researchers in drug development and chemical sciences to elucidate and confirm the structure of such novel compounds. The methodologies and interpretations presented in this guide offer a robust framework for the characterization of nitro-indazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dimethyl-6-nitro-2H-indazole | C9H9N3O2 | CID 10465149 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]
- 3. 2,3-dimethyl-6-nitro-2H-indazole | 444731-73-1 [chemicalbook.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- To cite this document: BenchChem. [Spectroscopic Elucidation of 2,3-Dimethyl-5-nitro-2H-indazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1490709#spectroscopic-data-of-2-3-dimethyl-5-nitro-2h-indazole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com